1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(21-9-8-14-5-2-1-3-6-14)22-13-15-17(20-11-10-19-15)16-7-4-12-24-16/h1-7,10-12H,8-9,13H2,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDDTGHVDOESQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves a series of organic reactions. The synthetic route often starts with the preparation of the thiophen-2-yl and pyrazin-2-yl intermediates, which are then coupled with phenethyl isocyanate under controlled conditions to form the final urea derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents for these reactions include halides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the urea linkage and formation of corresponding amines and carboxylic acids.
Scientific Research Applications
1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Material Science: The compound is explored for its properties in the creation of novel materials with specific functionalities.
Drug Discovery: Researchers utilize this compound in the screening of new drug candidates and studying their interactions with biological targets.
Biological Studies: It is employed in various biological assays to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Pyrazine vs. Triazole ():
Compounds such as 1-phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea replace the pyrazine ring with a triazole. Triazoles offer stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may improve target binding but reduce metabolic stability compared to pyrazine . - Pyrazine vs.
Substituent Effects
- Thiophen-2-yl vs.
- Phenethyl vs. Hydroxymethyl ():
Hydroxymethyl groups in 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas increase polarity, favoring solubility but limiting blood-brain barrier penetration compared to the phenethyl group in the target compound .
Urea vs. Thiourea Derivatives ():**
Thiourea analogs (e.g., triazine derivatives) exhibit stronger hydrogen-bonding and metal-chelating properties due to the sulfur atom, which may enhance inhibitory potency against metalloenzymes but introduce toxicity risks .
Key Research Findings
Structural Flexibility: The pyrazine-thiophene scaffold balances lipophilicity and hydrogen-bonding capacity, offering a versatile platform for drug design.
Synthetic Efficiency: Isocyanate-based urea formation (as in and ) is widely applicable but requires precise stoichiometry to avoid byproducts.
Activity Trends: Thiophene substituents correlate with improved bioavailability in membrane-permeable targets, while polar groups (e.g., hydroxymethyl) enhance solubility for aqueous environments .
Biological Activity
1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a phenethyl group, a urea moiety, and a pyrazine derivative linked to a thiophene. The synthesis typically involves several organic reactions, starting with the preparation of thiophenes and pyrazines, which are coupled with phenethyl isocyanate under controlled conditions. Reaction parameters such as temperature and pressure are optimized to enhance yield and purity during the industrial production process.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. However, detailed studies are needed to elucidate the precise molecular targets and pathways involved in its action.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound have shown promising antimicrobial properties against various pathogens.
- Urease Inhibition : Similar compounds have been evaluated for urease inhibition, with some derivatives displaying significant inhibitory activity. For instance, related urea derivatives have shown IC50 values ranging from 16.13 μM to 21.25 μM against urease enzymes .
Case Study 1: Urease Inhibition
A study focusing on urease inhibitors highlighted that certain derivatives of urea compounds exhibit significant activity against urease enzymes. The most active compound in this context had an IC50 value of 16.13 ± 2.45 μM, showcasing its potential as a therapeutic agent for conditions related to urease activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies reveal critical interactions between the compound and key amino acid residues in enzyme active sites, which inform further drug design efforts .
Data Table: Biological Activity Comparison
Q & A
Basic: What are the common synthetic routes for 1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions:
Intermediate formation : Condensation of pyrazine derivatives with thiophene-2-carboxaldehyde under reflux in ethanol or acetonitrile.
Urea linkage : Reaction of the intermediate with phenethyl isocyanate in the presence of a base catalyst (e.g., triethylamine) to form the urea moiety.
Optimization strategies :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack during urea formation .
- Catalysts : Acidic or basic catalysts improve reaction rates and yields (e.g., 10% acetic acid increases yield by ~15% in similar urea derivatives) .
- Temperature control : Maintain 60–80°C to avoid side reactions like hydrolysis of isocyanate intermediates .
Basic: How can researchers characterize the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Confirm the presence of the phenethyl group (δ 2.8–3.2 ppm for CH₂) and thiophene protons (δ 6.8–7.4 ppm) .
- Mass spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) and fragmentation patterns matching the pyrazine-thiophene core .
- HPLC purity analysis : Use a C18 column with acetonitrile/water (70:30) to assess purity >95% .
Advanced: How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they influence biological activity?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:
- Electrostatic potential maps : Identify electron-rich regions (e.g., thiophene sulfur, pyrazine nitrogen) for potential hydrogen bonding or π-π stacking with biological targets .
- HOMO-LUMO gaps : A smaller gap (~4.5 eV) suggests higher reactivity, correlating with observed anti-inflammatory activity in similar urea derivatives .
Validation : Compare computational results with experimental UV-Vis spectra (λmax ~270 nm for pyrazine absorption) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory effects)?
Answer:
Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
Standardized assays : Use identical cell lines (e.g., HepG2 for cancer, RAW 264.7 for inflammation) and positive controls .
Comparative studies : Test the compound alongside analogs (e.g., furan vs. thiophene derivatives) to isolate substituent effects .
Dose-response analysis : Establish EC₅₀ values to differentiate primary vs. secondary activities (e.g., IC₅₀ <10 μM for anti-cancer, >50 μM for anti-inflammatory) .
Advanced: What strategies improve the compound's stability under physiological conditions?
Answer:
- pH buffering : Formulate with phosphate-buffered saline (pH 7.4) to prevent urea hydrolysis .
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce oxidative degradation .
- Encapsulation : Use liposomal carriers to enhance half-life in plasma (e.g., PEGylated liposomes increase stability by 3-fold in murine models) .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) at 24–72 hr .
- Enzyme inhibition : Test against COX-2 or urease using fluorometric kits (e.g., Cayman Chemical) .
- Binding affinity : Surface Plasmon Resonance (SPR) to measure interactions with target proteins (e.g., BSA as a control) .
Advanced: How can crystallography (e.g., SHELX) elucidate the compound's 3D structure?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1).
- SHELX refinement : Use SHELXL for structure solution; key parameters include R-factor <0.05 and thermal displacement ellipsoids for thiophene-pyrazine torsion angles .
- Validation : Compare bond lengths (C–N: ~1.33 Å, C–S: ~1.70 Å) with DFT-optimized geometries .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water) for >90% recovery .
- Byproduct control : Monitor intermediates via inline FTIR to detect undesired isocyanate dimerization .
- Batch consistency : Use flow chemistry for reproducible mixing and temperature control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
